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Compound of Interest

Compound Name:
3-Iodo-7-methoxy-1H-pyrrolo[2,3-

c]pyridine

Cat. No.: B1395269 Get Quote

An In-depth Technical Guide to the Structural Elucidation of 3-Iodo-7-methoxy-1H-
pyrrolo[2,3-c]pyridine

Abstract
The 1H-pyrrolo[2,3-c]pyridine, or 5-azaindole, scaffold is a privileged structure in medicinal

chemistry, forming the core of numerous therapeutic agents.[1][2] Functionalized derivatives,

particularly halogenated intermediates, are invaluable building blocks for creating diverse

molecular libraries through modern cross-coupling reactions.[3][4] This guide provides a

comprehensive, multi-technique approach to the unambiguous structural elucidation of a key

synthetic intermediate, 3-iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine. We will proceed from a

hypothesized synthetic outcome to its definitive confirmation, detailing the causality behind

each analytical step and the interpretation of spectroscopic data. This document is intended for

researchers, chemists, and drug development professionals who require a rigorous framework

for molecular characterization.

The Synthetic Hypothesis and Proposed Structure
The logical synthetic route to the target compound involves a regioselective electrophilic

iodination of the 7-methoxy-1H-pyrrolo[2,3-c]pyridine precursor. The pyrrole ring of the

azaindole system is electron-rich, and computational studies, as well as experimental evidence,

show that the C3 position is the most nucleophilic and sterically accessible site for electrophilic

aromatic substitution.[3][5]
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Proposed Reaction: 7-methoxy-1H-pyrrolo[2,3-c]pyridine is treated with an iodinating agent,

such as N-Iodosuccinimide (NIS) or a combination of Iodine and a base like potassium

hydroxide, in a suitable solvent.[3][6] The reaction is expected to yield a single major product,

hypothesized to be 3-iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine.

Hypothesized Structure and Numbering Scheme: The following structure, with the IUPAC-

recommended numbering system, is proposed. All subsequent spectroscopic data will be

interpreted with the goal of verifying this specific arrangement of atoms.

Caption: Hypothesized structure of 3-iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine.

The Elucidation Workflow: A Multi-Spectroscopic
Approach
Structural confirmation is a process of evidence accumulation. No single technique is sufficient;

instead, we use a synergistic workflow where each analysis provides a piece of the puzzle. The

chosen workflow is designed to first confirm the molecular formula and identify functional

groups, then map the proton and carbon framework, and finally, establish the definitive

connectivity.
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Step 1: Foundational Analysis

Step 2: NMR Framework Mapping

Step 3: Definitive Connectivity

Step 4: Final Confirmation

High-Resolution MS
(Confirms Formula: C₈H₇IN₂O)

¹H NMR
(Proton count, environment, J-coupling)

FTIR Spectroscopy
(Identifies N-H, C-O, Ar-H bonds)

¹³C NMR & DEPT-135
(Carbon count & type: CH₃, CH, C)

2D COSY
(¹H-¹H neighbor correlations, e.g., H4-H5)

2D HSQC
(Direct ¹H-¹³C one-bond correlations)

2D HMBC
(Key ²J, ³J ¹H-¹³C correlations across structure)

Unambiguous Structure Confirmed

Click to download full resolution via product page

Caption: The logical workflow for spectroscopic structure elucidation.

Analysis & Data Interpretation
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Mass Spectrometry: Confirming the Molecular Formula
The first and most critical step is to verify that the reaction produced a product with the correct

elemental composition. High-Resolution Mass Spectrometry (HRMS) provides an exact mass,

allowing for the unambiguous determination of the molecular formula.

Protocol: HRMS Analysis

Sample Preparation: Dissolve a small quantity of the purified compound (~0.1 mg) in a

suitable solvent (e.g., methanol or acetonitrile) to a final concentration of ~10-50 µg/mL.

Instrumentation: Analyze using an ESI-TOF (Electrospray Ionization - Time of Flight) or

Orbitrap mass spectrometer.

Method: Infuse the sample directly or via LC inlet. Acquire data in positive ion mode to

observe the protonated molecular ion [M+H]⁺.

Data Analysis: Determine the exact mass of the most abundant ion peak and use software to

calculate the corresponding elemental formula, comparing it to the theoretical value.

Expected Results: The analysis should reveal an intense ion peak corresponding to the

protonated molecule [M+H]⁺.

Parameter Theoretical Value Observed Value (Example)

Molecular Formula C₈H₇IN₂O C₈H₇IN₂O

[M+H]⁺ Exact Mass 274.9625 274.9628

Mass Error N/A < 5 ppm

The excellent agreement between the theoretical and observed exact mass (<5 ppm error)

provides high confidence in the molecular formula. Plausible fragmentation pathways would

include the loss of a methyl radical (·CH₃) from the methoxy group or the neutral loss of carbon

monoxide (CO).[7]

Infrared Spectroscopy: Functional Group Identification
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FTIR spectroscopy is a rapid and effective method for identifying the key functional groups

present in the molecule, confirming the persistence of the core structure and the presence of

the new methoxy group.

Protocol: FTIR-ATR Analysis

Sample Preparation: Place a small amount of the solid, purified compound directly onto the

ATR crystal.

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically

over a range of 4000-400 cm⁻¹.

Background Correction: Perform a background scan of the clean ATR crystal prior to sample

analysis.

Expected Absorption Bands:
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Wavenumber
(cm⁻¹)

Vibration Type Functional Group Significance

3150 - 3300 N-H Stretch (broad) Pyrrole N-H

Confirms the

presence of the

pyrrole ring NH.[8][9]

3000 - 3100 C-H Stretch Aromatic C-H

Indicates the aromatic

nature of the bicyclic

core.[10]

2850 - 2960 C-H Stretch Aliphatic C-H

Consistent with the

methyl group of the

methoxy substituent.

[10]

1580 - 1620 C=C / C=N Stretch Aromatic Rings

Confirms the integrity

of the pyrrolopyridine

scaffold.[9]

1220 - 1260 C-O Stretch (asym.) Aryl Ether

Strong evidence for

the C₇-O bond of the

methoxy group.

Nuclear Magnetic Resonance (NMR): The Definitive Map
NMR spectroscopy provides the most detailed information, allowing for the complete mapping

of the carbon-hydrogen framework. Through a combination of 1D and 2D experiments, we can

assign every proton and carbon and definitively prove their connectivity.

Protocol: NMR Analysis

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent

(DMSO-d₆ is ideal for observing exchangeable N-H protons).

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with

a broadband probe.

Experiments: Acquire standard ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, and HMBC spectra.
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3.3.1. ¹H NMR: Proton Environment and Neighbors

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic

shielding, and their through-bond coupling to neighboring protons.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):
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Assignment
Predicted
Shift (δ,
ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Rationale

H1 (N-H) > 11.5 broad singlet - 1H

Acidic,

exchangeabl

e proton of

the pyrrole

ring.[11]

H2 ~7.6 singlet - 1H

Aromatic

proton on the

pyrrole ring,

adjacent to

N1 and C3.

No coupling

partners.

H4 ~7.9 doublet d, J ≈ 8.5 1H

Pyridine

proton ortho

to H5.

Deshielded

by proximity

to pyridine

nitrogen.

H5 ~6.8 doublet d, J ≈ 8.5 1H

Pyridine

proton ortho

to H4.

Shielded by

the electron-

donating

effect of the

methoxy

group

transmitted

through the

ring.
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H8 (-OCH₃) ~4.0 singlet - 3H

Aliphatic

protons of the

methoxy

group.

3.3.2. ¹³C NMR & DEPT-135: The Carbon Skeleton

The ¹³C NMR spectrum shows all unique carbon atoms, while the DEPT-135 experiment

distinguishes between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons, with

quaternary carbons being absent.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):
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Assignment
Predicted Shift (δ,
ppm)

DEPT-135 Phase Rationale

C7 ~161 Absent

Quaternary carbon

directly attached to

electronegative

oxygen.

C7a ~148 Absent

Quaternary carbon at

the pyrrole-pyridine

ring fusion.

C3a ~130 Absent

Quaternary carbon at

the pyrrole-pyridine

ring fusion.

C4 ~125 Positive (CH)
Aromatic CH carbon

on the pyridine ring.

C2 ~122 Positive (CH)
Aromatic CH on the

pyrrole ring.

C5 ~105 Positive (CH)

Aromatic CH, shielded

by the ortho-methoxy

group.

C3 ~75 Absent

Quaternary carbon

bonded to iodine. The

"heavy atom effect"

causes significant

upfield shifting.

C8 (-OCH₃) ~54 Positive (CH₃)
Aliphatic carbon of the

methoxy group.

3.3.3. 2D NMR: Assembling the Puzzle

Two-dimensional NMR experiments are essential for confirming the assignments made from

1D spectra and establishing the final, unambiguous structure.
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COSY (¹H-¹H Correlation Spectroscopy): This experiment confirms proton-proton coupling

networks. A strong cross-peak will be observed between the signals for H4 and H5,

definitively proving their ortho relationship on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton

with its directly attached carbon.[12][13] It provides an unambiguous link between the ¹H and

¹³C assignments:

H2 ↔ C2

H4 ↔ C4

H5 ↔ C5

H8 (-OCH₃) ↔ C8 (-OCH₃)

HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for

this elucidation, as it reveals correlations between protons and carbons over two and three

bonds, piecing together the entire molecular framework.

Caption: Key HMBC correlations confirming the molecular scaffold.

Key Verifying HMBC Correlations:

Placement of the Methoxy Group: A strong correlation from the methoxy protons (H8) to the

downfield quaternary carbon at ~161 ppm (C7) is expected. This is the single most important

correlation to confirm the substituent position.

Confirmation of the Iodination Site: The proton at C2 (H2) should show correlations to the

quaternary carbons C3a and C7a, and critically, to the iodine-bearing carbon C3 (~75 ppm).

The absence of a proton attached to C3 and this correlation pattern confirms iodination at

this site.

Pyridine Ring Connectivity: The proton H5 should show correlations to C7 and C3a, linking

the pyridine ring to both the methoxy-substituted carbon and the ring-fusion carbon.

Conclusion
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By systematically applying a suite of modern spectroscopic techniques, the proposed structure

of 3-iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine can be unequivocally confirmed. High-

resolution mass spectrometry validates the elemental composition. FTIR confirms the presence

of essential functional groups. A full suite of 1D and 2D NMR experiments, culminating in the

analysis of key HMBC correlations, provides a definitive and unambiguous map of the atomic

connectivity. This rigorous, evidence-based workflow represents a self-validating system,

ensuring the highest degree of scientific integrity for researchers in synthetic and medicinal

chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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